Nepafenac
説明
Historical Context and Discovery
Nepafenac was developed as a topical ocular anti-inflammatory agent. nih.govfda.govebi.ac.ukresearchgate.net Its design as a prodrug aimed to enhance corneal penetration, a challenge for many topical ophthalmic medications. nih.govfda.govebi.ac.ukgsconlinepress.comarvojournals.org Amfenac (B1665970) sodium had been marketed in Japan as an oral dosage form for pain and inflammation since 1986. fda.gov this compound, as the amide analog of amfenac, was examined in preclinical models to assess its potential for topical ocular application. fda.govebi.ac.ukresearchgate.net The earliest patent related to modern formulations of this compound was approved in 2002, following a filing in 1999. wikipedia.org
Evolution of this compound Research and Development
The development of this compound focused on leveraging its prodrug nature to achieve better ocular tissue penetration compared to other NSAIDs like diclofenac (B195802). nih.govebi.ac.ukresearchgate.netgsconlinepress.comarvojournals.org Research demonstrated that this compound could rapidly cross the cornea and be converted to the active amfenac by hydrolases present in ocular tissues, including the iris/ciliary body and retina/choroid. nih.govfda.gov.phfda.goveuropa.euebi.ac.ukresearchgate.netdrugbank.comnovartis.com Studies compared the corneal permeability and tissue distribution of this compound and amfenac with other NSAIDs, highlighting this compound's enhanced ability to reach posterior segments of the eye. nih.govebi.ac.ukresearchgate.netarvojournals.orgnih.govtga.gov.au
Preclinical studies in animal models, such as rabbits and rats, were crucial in understanding this compound's chemical behavior and effects within the eye. These studies investigated its bioactivation, distribution, and inhibition of prostaglandin (B15479496) synthesis in various ocular tissues following topical administration. fda.gov.phfda.govebi.ac.ukresearchgate.netnovartis.comtga.gov.au For instance, ex vivo studies in rabbits showed that a single topical ocular dose of this compound inhibited prostaglandin synthesis in the iris/ciliary body and retina/choroid. fda.gov.phebi.ac.ukresearchgate.netnovartis.com
Research also explored the stability and degradation pathways of this compound as a chemical compound. Studies on forced degradation have been conducted to understand how this compound behaves under various stress conditions, such as acid or base hydrolysis and oxidation. researchgate.netresearchgate.net Analytical methods, including Ultra Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC), have been developed and validated for the analysis of this compound and its related substances, which is important for quality control and stability assessment. researchgate.netresearchgate.net
Current Research Landscape and Significance
Current research on this compound continues to explore its chemical properties and potential applications beyond its initial use. Its ability to penetrate ocular tissues efficiently and deliver the active metabolite amfenac to both anterior and posterior segments of the eye remains a key area of interest. nih.govebi.ac.ukresearchgate.netgsconlinepress.comarvojournals.orgnih.gov
Studies have investigated the effects of topical this compound on ocular neovascularization in animal models, suggesting a potential role in inhibiting the development of new blood vessels by decreasing the production of vascular endothelial growth factor (VEGF). europa.eunovartis.comarvojournals.orgnih.gov These findings indicate potential COX-dependent and COX-independent mechanisms of action for amfenac in inhibiting neovascularization. nih.gov
Research into novel formulations, such as nanocarriers, aims to further enhance the solubility and delivery of this compound to target ocular tissues. gsconlinepress.commarketresearchintellect.com This ongoing research highlights the significance of this compound as a chemical entity with favorable penetration properties and its active metabolite, amfenac, as a potent COX inhibitor with potential broader applications in ophthalmology. nih.govebi.ac.ukresearchgate.netgsconlinepress.comarvojournals.orgnih.gov
Table 1: Chemical Properties of this compound
| Property | Value / Description | Source |
| Chemical Name | 2-(2-amino-3-benzoylphenyl)acetamide | nih.govwikipedia.orgfda.gov |
| Molecular Formula | C₁₅H₁₄N₂O₂ | nih.govwikipedia.org |
| Molecular Weight | 254.289 g/mol | wikipedia.orgfda.gov |
| Appearance | Yellow crystalline or powdery substance | europa.eu |
| Solubility in Water | Practically insoluble | europa.eu |
| pH (0.1% suspension) | ~6.75 | europa.eu |
| Partition Coefficient (n-octanol/water) | 128 | europa.eu |
| Melting Point | Approximately 185 ºC | europa.eu |
| Chirality | Achiral | europa.eu |
Table 2: COX Inhibitory Activity (IC₅₀ values)
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Source |
| This compound | 64.3 | Not specified | nih.govebi.ac.ukresearchgate.net |
| Amfenac | 0.25 | 0.15 | ebi.ac.ukresearchgate.netnih.gov |
| Diclofenac | 0.12 | Not specified | ebi.ac.ukresearchgate.net |
Note: IC₅₀ values represent the concentration of a compound required to inhibit 50% of enzyme activity.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-(2-amino-3-benzoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFAQIPZVLVERP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048638 | |
| Record name | Nepafenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nepafenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
78281-72-8 | |
| Record name | Nepafenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78281-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepafenac [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078281728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nepafenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06802 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nepafenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0048638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-benzoylbenzeneacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEPAFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J9L7J6V8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nepafenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015678 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Mechanisms of Nepafenac
Prodrug Activation and Metabolism to Amfenac (B1665970)
Nepafenac functions as a prodrug, designed to penetrate the cornea effectively and then be converted to its active form within the eye. wikipedia.orgpatsnap.comeuropa.eudrugbank.comfda.gov.phcentaurpharma.comnovartis.comtga.gov.au This conversion is essential for its therapeutic action.
Intraocular Hydrolase Activity in Conversion
The conversion of this compound to amfenac is primarily catalyzed by intraocular hydrolases. patsnap.comeuropa.eudrugbank.comnovartis.comfda.gov.phcentaurpharma.comnovartis.comtga.gov.augsconlinepress.com These enzymes are present in various ocular tissues and facilitate the hydrolysis of the amide structure of this compound to the carboxylic acid form of amfenac. patsnap.comeuropa.eudrugbank.comcentaurpharma.comtga.gov.augsconlinepress.com
Tissue-Specific Bioactivation Rates (e.g., Retina/Choroid, Iris/Ciliary Body, Cornea)
The rate of this compound bioactivation to amfenac varies among different ocular tissues due to differing levels of hydrolase activity. europa.eunovartis.comnih.govtga.gov.augsconlinepress.com Studies in rabbit ocular tissues have shown that the hydrolytic activity is significantly higher in the retina/choroid compared to the iris/ciliary body and cornea. europa.eunih.govtga.gov.au Specifically, the hydrolase activity in retinal-choroidal tissue was reported to be 9- and 22-fold greater than that in the iris-ciliary body and corneal tissue, respectively, in rabbit preparations. europa.eu Similar trends, with higher activity in vascularized tissues, have been observed in human ocular tissues, where the iris/ciliary body showed greater specific activity than the cornea. europa.eunih.govtga.gov.au The majority of hydrolytic conversion is noted in the retina/choroid, followed by the iris/ciliary body and cornea, consistent with the degree of vascularization in these tissues. novartis.comfda.gov.phgsconlinepress.com
Table 1: Relative Hydrolytic Activity of this compound in Rabbit Ocular Tissues
| Ocular Tissue | Relative Hydrolytic Activity (Fold Greater than Cornea) |
| Retina/Choroid | 22 europa.eu |
| Iris/Ciliary Body | 9 europa.eu |
| Cornea | 1 (Baseline) europa.eu |
Note: Data derived from in vitro studies using freshly dissected rabbit tissue preparations.
Mechanism of Action of Amfenac
Amfenac, the active metabolite of this compound, is a potent nonsteroidal anti-inflammatory drug that exerts its effects by inhibiting cyclooxygenase enzymes. wikipedia.orgpatsnap.comeuropa.eudrugbank.comguidetoimmunopharmacology.orgguidetopharmacology.orgpatsnap.comwikipedia.org
Cyclooxygenase Inhibition: COX-1 and COX-2 Pathways
Amfenac inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. wikipedia.orgpatsnap.comeuropa.eudrugbank.comnih.govgsconlinepress.compatsnap.comhres.canih.gov COX enzymes are crucial for the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. patsnap.comnovartis.comfda.gov.phcentaurpharma.compatsnap.comresearchgate.netnih.govnih.gov COX-1 is constitutively expressed and involved in maintaining physiological functions, while COX-2 is inducible and primarily involved in inflammatory processes. patsnap.comnih.govscielo.org.mx Amfenac's inhibition of both isoforms contributes to its anti-inflammatory and analgesic effects. patsnap.com While some sources indicate amfenac primarily targets COX-2 patsnap.com, others state it inhibits both COX-1 and COX-2 with some preference for COX-1 europa.eu. Both this compound and amfenac are reported to be slightly less potent than diclofenac (B195802) but show the same preference for COX-1 over COX-2. europa.eu
Table 2: In Vitro Cyclooxygenase Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Amfenac | 0.25 nih.gov | 0.15 nih.gov |
| This compound | 64.3 nih.gov | Not specified |
| Diclofenac | 0.12 nih.gov | Not specified |
Note: IC50 values represent the concentration required for 50% inhibition.
Impact on Prostaglandin (B15479496) Synthesis and Inflammation Cascade
By inhibiting COX-1 and COX-2, amfenac effectively reduces the production of prostaglandins from arachidonic acid. wikipedia.orgpatsnap.comeuropa.eunovartis.comfda.gov.phcentaurpharma.comnih.govmims.comtga.gov.auwikidata.orgguidetoimmunopharmacology.orgvisionexpo.comwikipedia.orgresearchgate.netnih.gov This reduction in prostaglandin synthesis is a key mechanism by which amfenac alleviates inflammation and pain in ocular tissues. patsnap.comeuropa.eunovartis.comfda.gov.phcentaurpharma.comvisionexpo.com Prostaglandins play a significant role in the inflammation cascade, contributing to vasodilation, increased vascular permeability, and sensitization of pain receptors. centaurpharma.comresearchgate.nettouchophthalmology.com Inhibition of their synthesis suppresses these inflammatory responses. patsnap.comeuropa.eunovartis.comfda.gov.phcentaurpharma.comvisionexpo.com Ex vivo studies in rabbits have demonstrated that a single topical ocular dose of this compound can significantly inhibit prostaglandin synthesis in the iris/ciliary body (85-95%) and the retina/choroid (55%), with sustained inhibition for several hours. novartis.comfda.gov.phnih.gov
Table 3: Ex Vivo Prostaglandin Synthesis Inhibition in Rabbit Ocular Tissues Following Topical this compound (0.1%)
| Ocular Tissue | Maximum Inhibition (%) | Duration of Inhibition (hours) |
| Iris/Ciliary Body | 85-95 novartis.comfda.gov.phnih.gov | Up to 6 novartis.comfda.gov.phnih.gov |
| Retina/Choroid | 55 novartis.comfda.gov.phnih.gov | Up to 4 novartis.comfda.gov.phnih.gov |
Secondary Pharmacological Effects
Beyond its primary mechanism of COX inhibition, amfenac may also exhibit secondary pharmacological effects. Studies have evaluated the ability of amfenac to suppress retinal neovascularization. europa.eu In vitro assessments using human and bovine retinal microvascular endothelial cells showed that amfenac effectively inhibited VEGF-induced tube formation. europa.eu This suggests a potential role in inhibiting processes related to neovascularization, which can be relevant in certain ocular conditions. europa.eunovartis.com
Inhibition of Blood-Retinal Barrier Breakdown
The blood-retinal barrier (BRB) is a critical structure that regulates the passage of substances between the bloodstream and the retina, maintaining retinal homeostasis. Breakdown of the BRB leads to increased vascular permeability and leakage of fluid and proteins into the retinal tissue, contributing to macular edema. juniperpublishers.com Prostaglandins, released in response to injury and disease, play a significant role in increasing vascular permeability and disrupting the BRB. juniperpublishers.com
This compound, through the action of amfenac, inhibits the synthesis of prostaglandins, such as prostaglandin E2 (PGE2), thereby reducing their effect on vascular permeability. novartis.comfda.gov.phtga.gov.aucentaurpharma.comeuropa.eueuropa.eunih.goveuropa.euresearchgate.net Studies in animal models have demonstrated that topical administration of this compound inhibits BRB breakdown and the associated protein extravasation into the vitreous. nih.govresearchgate.net This inhibition of prostaglandin synthesis in the retina/choroid is a key mechanism by which this compound helps to stabilize the BRB. juniperpublishers.comnih.govresearchgate.net
Research findings in rabbits showed that this compound inhibited blood-retinal barrier breakdown concurrently with the suppression of PGE2 synthesis. novartis.comfda.gov.phtga.gov.aueuropa.eueuropa.eueuropa.eu Ex vivo studies indicated that a single topical ocular dose of this compound inhibited prostaglandin synthesis in the retina/choroid by 55% for up to 4 hours. novartis.comfda.gov.phcentaurpharma.comeuropa.eueuropa.eueuropa.eu Another study in rabbits with concanavalin (B7782731) A-induced retinal edema showed that this compound inhibited retinal inflammation, including BRB breakdown and prostaglandin synthesis, more effectively than other NSAIDs like diclofenac or ketorolac (B1673617). juniperpublishers.com
Suppression of Retinal Neovascularization
Retinal neovascularization (NV), the abnormal growth of new blood vessels in the retina, is a major cause of vision loss in various ocular diseases, including diabetic retinopathy and age-related macular degeneration. VEGF is a key factor driving retinal NV. arvojournals.orgnih.gov Increased COX activity has been shown to enhance VEGF expression, and NSAID treatment can decrease it. arvojournals.org
This compound has demonstrated the ability to inhibit retinal NV in animal models. arvojournals.orgnih.govcentaurpharma.comnih.govresearchgate.netresearchgate.netkarger.com Studies in mice with oxygen-induced ischemic retinopathy and laser-induced choroidal neovascularization (CNV) showed that topical this compound significantly reduced the extent of NV. arvojournals.orgnih.govresearchgate.net This suppressive effect is linked to this compound's ability to decrease the production of VEGF. arvojournals.orgcentaurpharma.comnih.govresearchgate.netresearchgate.netkarger.com
In vitro studies using human and bovine retinal microvascular endothelial cells have shown that amfenac, the active metabolite of this compound, effectively inhibited VEGF-induced tube formation, a process crucial for angiogenesis. europa.euarvojournals.org This suggests a direct effect of amfenac on endothelial cell behavior involved in NV.
Data from murine models illustrate the impact of this compound on retinal NV:
| Murine Model | This compound Concentration | Effect on NV (vs Vehicle) | Citation |
| Oxygen-induced ischemic retinopathy | 0.1%, 0.5% | Significantly less NV | arvojournals.orgnih.govresearchgate.net |
| Laser-induced CNV | 0.1%, 0.5% | Significantly less CNV | arvojournals.orgnih.govresearchgate.net |
| Laser-induced CNV | 0.03% | Significantly less CNV | arvojournals.orgnih.govresearchgate.net |
| rho/VEGF transgenic mice | 0.1%, 0.5% | Failed to inhibit NV | arvojournals.orgnih.govresearchgate.net |
The lack of significant inhibition in rho/VEGF transgenic mice, which overexpress VEGF, supports the mechanism that this compound's anti-NV effect is mediated, at least in part, by decreasing VEGF production. arvojournals.orgnih.govresearchgate.net
Modulation of VEGF Levels
Vascular endothelial growth factor (VEGF) is a potent pro-angiogenic factor that plays a central role in the development of retinal neovascularization and increased vascular permeability in various ocular diseases, including diabetic retinopathy. arvojournals.orgnih.govwaocp.orgeyewiki.org Ischemia in the retina leads to high levels of VEGF, which promotes the growth and survival of new blood vessels. arvojournals.orgnih.gov
This compound has been shown to modulate VEGF levels, contributing to its anti-angiogenic and anti-permeability effects. Studies in animal models of ischemic retinopathy have demonstrated that this compound treatment blunts the increase in VEGF mRNA in the retina induced by ischemia. arvojournals.orgnih.govresearchgate.net This reduction in VEGF production is considered a primary mechanism by which this compound inhibits retinal NV. arvojournals.orgcentaurpharma.comnih.govresearchgate.netresearchgate.netkarger.com
Research findings on this compound's effect on VEGF levels include:
Reduction in retinal VEGF mRNA in this compound-treated mice with ischemic retinopathy. arvojournals.orgnih.govresearchgate.net
Topical ocular administration of this compound reduced retinal VEGF expression in the mouse model of oxygen-induced retinopathy. nih.gov
A decreased production of vascular endothelial growth factor was noted in studies where topical this compound inhibited choroidal neovascularization and ischemia-induced retinal neovascularization. centaurpharma.com
While some studies suggest that amfenac may inhibit VEGF-induced angiogenic cell behaviors through COX-independent mechanisms, such as blocking the phosphorylation of ERK, the primary mechanism for the reduction of NV appears to be the decrease in VEGF production mediated by COX inhibition. nih.govarvojournals.org However, one study reported that topically applied this compound did not reduce the increased retinal VEGF production found in diabetic rats, suggesting potential differences in mechanisms depending on the specific disease model. nih.gov Despite this, numerous studies support the link between this compound's action and reduced VEGF levels or activity in the context of inhibiting neovascularization and vascular permeability. arvojournals.orgnih.goveuropa.eucentaurpharma.comnih.govresearchgate.netresearchgate.netkarger.comarvojournals.org
Pharmacokinetic Profile of Nepafenac in Ocular Tissues
Ocular Penetration and Distribution
Following topical ocular administration, nepafenac is designed to penetrate the cornea and distribute into various ocular tissues. europa.eutga.gov.au Its prodrug structure facilitates this penetration, allowing it to reach target sites within the eye where it is subsequently metabolized to amfenac (B1665970). europa.eudrugbank.com
Corneal Permeability and Barriers
This compound exhibits superior corneal permeability compared to some other topical ophthalmic NSAIDs like diclofenac (B195802), bromfenac (B1205295), and ketorolac (B1673617). nih.govnih.govresearchgate.net This enhanced permeability is attributed to its uncharged, lipophilic nature as a prodrug, which allows it to readily cross the lipid-rich corneal epithelial barrier. europa.euresearchgate.net Studies in rabbits have shown this compound to have a significantly greater permeability coefficient across the cornea than diclofenac. nih.govnih.gov Short-term perfusion of the corneal surface with this compound has demonstrated sustained flux of the drug across the cornea. nih.gov While significant differences exist between rabbit and human corneas, the principle of enhanced permeability due to the prodrug form is considered a key advantage. nih.gov
Aqueous Humor Concentrations and Kinetics
After penetrating the cornea, this compound reaches the aqueous humor. medicines.org.uk In studies involving cataract surgery patients, maximal aqueous humor concentrations of this compound and amfenac were observed approximately 1 hour following a single dose of 0.1% this compound. medicines.org.uknovartis.com The peak aqueous humor concentration (Cmax) of this compound has been reported to be significantly higher than that of other tested NSAIDs like ketorolac and bromfenac. researchgate.netnih.gov The area under the curve (AUC) for this compound in the aqueous humor was also found to be significantly higher than that of amfenac, ketorolac, and bromfenac. researchgate.netnih.gov The combined AUC of this compound and amfenac was the highest among the tested drugs. researchgate.netnih.gov
Data on aqueous humor concentrations following a single topical dose of 0.1% this compound:
| Analyte | Time to Cmax (hours) | Cmax (ng/mL) |
| This compound | 1 | 177 |
| Amfenac | 1 | 44.8 |
Based on data from cataract surgery patients medicines.org.uknovartis.com
Distribution in Iris/Ciliary Body, Retina, and Choroid
This compound and its active metabolite, amfenac, distribute into various ocular tissues, including the iris/ciliary body, retina, and choroid. tga.gov.aunih.govnovartis.com The conversion of this compound to amfenac occurs via intraocular hydrolases present in these tissues. europa.eutga.gov.aucentaurpharma.com In rabbits, the rate of hydrolytic conversion of this compound to amfenac was found to be highest in the retina/choroid, followed by the iris/ciliary body and cornea. tga.gov.aunih.gov However, in human ocular tissues, the highest rate of conversion was observed in the iris/ciliary body, with lower rates in the retina/choroid and cornea. tga.gov.aunih.gov
Maximal levels of this compound and amfenac in most rabbit ocular tissues are typically achieved within 30 minutes to 1 hour after a single topical dose. hres.ca Levels of exposure (Cmax and AUC) to this compound and amfenac are substantially higher in the dosing sites (cornea and conjunctiva) compared to other ocular tissues. hres.ca Among the internal ocular tissues, the iris-ciliary body shows the highest levels of exposure. hres.ca Exposure levels in the retina and vitreous humor are significantly lower than in the iris-ciliary body. hres.ca
Systemic Exposure and Elimination
Following topical ocular administration, systemic exposure to this compound and amfenac is generally low. drugbank.comnovartis.comeuropa.eufda.gov.ph
Plasma Concentrations and Bioavailability
Low but quantifiable plasma concentrations of this compound and amfenac have been observed in the majority of subjects following topical ocular administration. hres.canovartis.comcentaurpharma.comfda.gov.ph After three-times-daily dosing of 0.1% this compound ophthalmic suspension in both eyes for four days, mean steady-state plasma Cmax for this compound was approximately 0.310 ± 0.104 ng/mL, and for amfenac, it was approximately 0.422 ± 0.121 ng/mL. novartis.comcentaurpharma.comfda.gov.ph These maximal concentrations were typically attained within 0.5 hours post-dose. novartis.comfda.gov.ph Steady-state plasma levels were achieved by day 2. novartis.comfda.gov.ph
The half-lives of this compound and amfenac in human plasma following topical ocular administration are estimated to be approximately 0.74 hours and 6.26 hours, respectively. hres.camedicines.org.uk this compound has moderate plasma protein binding (approximately 83.5% in human plasma), while amfenac is highly bound (approximately 99.1% in human plasma). hres.catga.gov.aucentaurpharma.comfda.gov.ph
Data on steady-state plasma pharmacokinetic parameters following topical ocular administration:
| Analyte | Steady-state Cmax (ng/mL) | Tmax (hours) | Half-life (hours) |
| This compound | 0.310 ± 0.104 | 0.5 | 0.74 |
| Amfenac | 0.422 ± 0.121 | 0.5 | 6.26 |
Based on data from healthy subjects with three-times-daily dosing medicines.org.uknovartis.comcentaurpharma.comfda.gov.ph
Systemic Metabolism and Metabolite Profile (e.g., 5-hydroxy this compound, Glucuronide Conjugates)
This compound undergoes relatively rapid in vivo hydrolysis to its active metabolite, amfenac. tga.gov.aucentaurpharma.comfda.gov.pheuropa.eu This conversion is primarily catalyzed by ocular tissue hydrolases. tga.gov.aucentaurpharma.comfda.gov.ph Subsequently, amfenac undergoes extensive systemic metabolism to more polar metabolites. hres.camedicines.org.ukcentaurpharma.com This metabolism involves hydroxylation of the aromatic ring, leading to the formation of glucuronide conjugates. hres.catga.gov.aumedicines.org.ukcentaurpharma.com
Radiochromatographic analyses have indicated that, with the exception of amfenac, circulating plasma metabolites in humans are primarily in the form of glucuronide conjugates. hres.camedicines.org.ukcentaurpharma.com Amfenac is the major metabolite detected in plasma, representing approximately 13% of total plasma radioactivity after oral administration of radiolabeled this compound. hres.cacentaurpharma.comfda.gov.ph The second most abundant plasma metabolite identified is 5-hydroxy this compound, which is typically found in the form of a glucuronide conjugate in humans and represents approximately 9% to 9.5% of total radioactivity at Cmax. hres.camedicines.org.ukcentaurpharma.comfda.gov.ph
After oral administration of 14C-radiolabeled this compound in healthy subjects, urinary excretion was the major route of radioactivity elimination, accounting for approximately 85% of the dose, while fecal excretion accounted for approximately 6%. hres.cadrugbank.comcentaurpharma.comfda.gov.ph Neither this compound nor amfenac were quantifiable in the urine. hres.camedicines.org.ukcentaurpharma.com
| Compound | Description |
| This compound | Prodrug |
| Amfenac | Active metabolite |
| 5-hydroxy this compound | Hydroxylated metabolite |
| Glucuronide Conjugates | Metabolites conjugated with glucuronic acid |
This compound, a nonsteroidal anti-inflammatory prodrug, is administered topically to the eye and undergoes rapid hydrolysis to its active metabolite, amfenac, primarily by ocular hydrolases in the cornea and conjunctiva. hres.cacentaurpharma.com Amfenac subsequently undergoes extensive metabolism to more polar metabolites, predominantly through hydroxylation of the aromatic ring, leading to the formation of glucuronide conjugates. hres.cacentaurpharma.com
While the article focuses on ocular tissues, the available data on excretion routes primarily stem from studies involving oral administration of 14C-labeled this compound in healthy volunteers. These studies indicate that urinary excretion is the major route of systemic elimination of radioactivity, accounting for approximately 85% of the administered dose. hres.cacentaurpharma.comfda.gov.phdrugbank.comfda.gov.phmedicines.org.uknovartis.commedsafe.govt.nz Fecal excretion represents a smaller portion, approximately 6% of the dose. hres.cacentaurpharma.comfda.gov.phdrugbank.comfda.gov.phmedicines.org.uknovartis.commedsafe.govt.nz Notably, neither unchanged this compound nor amfenac were found to be quantifiable in the urine following oral administration. hres.cacentaurpharma.comdrugbank.commedicines.org.uknovartis.com
Studies in rats have shown that radioactive drug-related materials distribute widely in the body following single and multiple oral doses of 14C-nepafenac. hres.cacentaurpharma.com Metabolites of this compound were predominantly excreted in the urine (55-86%) after oral or intravenous dosing in rats, monkeys, and humans. Moderate fecal excretion (40%) was observed in Sprague Dawley rats following intravenous dosing. However, excretion routes were not specifically assessed after topical ocular dosing in these studies.
Despite the focus on systemic excretion following oral administration, the systemic exposure to this compound is very low following topical ocular administration. hres.cafda.gov.phmedicines.org.uknovartis.com This low systemic exposure suggests that the majority of the drug's pharmacological activity and subsequent metabolism and elimination occur locally within the ocular tissues or via limited systemic absorption and subsequent excretion through the primary routes identified in the oral studies.
| Excretion Route (Systemic) | Percentage of Dose (Oral Administration) |
| Urinary Excretion | Approximately 85% |
| Fecal Excretion | Approximately 6% |
Preclinical Research and Animal Models
In Vitro Studies of COX Inhibition and Anti-inflammatory Activity
In vitro studies have investigated the inhibitory activity of nepafenac and amfenac (B1665970) on cyclooxygenase enzymes. While this compound itself exhibits weak intrinsic COX-1 inhibitory activity with an IC50 value of 64.3 µM, its metabolite, amfenac, demonstrates potent inhibition of both COX-1 and COX-2. europa.eunih.govcaymanchem.com. Amfenac has been reported to have IC50 values of 0.25 µM for COX-1 and 0.15 µM for COX-2 activity nih.gov. Comparative in vitro studies have indicated that amfenac is a more potent inhibitor of COX-2 than ketorolac (B1673617) or bromfenac (B1205295) nih.govophthalmologytimes.com. Although slightly less potent than diclofenac (B195802) in COX inhibition, both this compound and amfenac show a preference for COX-1 over COX-2 europa.eu.
In isolated rabbit iris/ciliary body tissue, this compound has been shown to inhibit the production of prostaglandins (B1171923) caymanchem.com. Ex vivo studies administering a single topical ocular dose of this compound (0.1%) to New Zealand Albino rabbits demonstrated significant inhibition of prostaglandin (B15479496) synthesis in the iris/ciliary body (85-95%) and the retina/choroid (55%) nih.gov. These inhibitory effects were sustained for 6 hours in the iris/ciliary body and 4 hours in the retina/choroid nih.gov.
In Vivo Models of Ocular Inflammation and Neovascularization
In vivo studies using various animal models have further characterized the anti-inflammatory and anti-angiogenic effects of topical this compound in the eye europa.eu.
Trauma-Induced Ocular Inflammation Models (e.g., Paracentesis-Induced)
Trauma-induced ocular inflammation models, such as the paracentesis-induced model in rabbits, have been used to assess the anti-inflammatory efficacy of this compound caymanchem.commzsr.sk. In this model, topical prophylactic administration of this compound (0.1%) significantly reduced the accumulation of protein (61% reduction) and nearly abolished PGE2 accumulation (98% reduction) in the aqueous humor following paracentesis mzsr.sk. This observed efficacy was comparable to that of amfenac (0.1%) and diclofenac (0.1%) mzsr.sk. These findings suggest that this compound undergoes rapid bioactivation to amfenac by intraocular hydrolases after penetrating the external ocular barriers mzsr.sk. This compound produced concentration-dependent inhibition of trauma-induced inflammation, with significant efficacy observed at concentrations as low as 0.01% mzsr.sk. Studies have also shown that this compound effectively suppresses prostaglandin synthesis and the concomitant development of leakage of the blood-aqueous barrier in these models fda.gov.
Models of Retinal Neovascularization (e.g., Oxygen-Induced Retinopathy, Laser-Induced CNV)
Animal models of retinal neovascularization, including oxygen-induced retinopathy (OIR) in rats and laser-induced choroidal neovascularization (CNV), have been employed to evaluate the effects of this compound on neovascularization wikipedia.orgarvojournals.org.
In a rat model of OIR, administration of 1 mg/ml this compound four times a day resulted in a significant suppression (55%) of preretinal neovascularization compared to vehicle treatment europa.eu. A transgenic mouse model of VEGF overexpression also showed that 1 mg/ml this compound caused a reduction (43%) in retinal neovascularization europa.eu.
Studies examining the effect of topical this compound on laser-induced CNV in mice found a dose-dependent inhibition of CNV wikipedia.orgarvojournals.org. Concentrations of 0.1% and 0.5% this compound significantly reduced CNV lesions compared to vehicle-treated mice arvojournals.org. One study reported up to 78% inhibition of CNV with this compound concentrations ranging from 0.3 to 5 mg/ml wikipedia.org. In a rabbit model of lipid peroxide-induced CNV, this compound 5 mg/ml caused a qualitative decrease in choroidal endothelial cell proliferation wikipedia.org.
However, a separate study in rabbits assessing the ability of this compound (3 mg/ml) to inhibit VEGF-induced retinal vascular permeability found it ineffective in preventing VEGF-induced retinal vascular leakage when administered four times daily wikipedia.org.
Diabetic Retinopathy Models
Preclinical research has also explored the potential of this compound in models of diabetic retinopathy wikipedia.org. In a rat model of streptozotocin-induced diabetes, this compound treatment resulted in a significant reduction in several markers associated with diabetic retinopathy progression wikipedia.org. These included reduced retinal leukostasis, PGE2 levels, and superoxide (B77818) formation wikipedia.org. Furthermore, this compound treatment led to a decrease in TUNEL-positive capillary cells, acellular capillaries, and pericyte ghosts, as well as improvements in oscillatory potential changes wikipedia.org. Notably, this compound did not show a significant effect on VEGF expression or the hyperglycemic state in this model wikipedia.org.
Comparative Preclinical Studies with Other NSAIDs
Comparative preclinical studies have assessed the properties of this compound relative to other commonly used topical ocular NSAIDs such as diclofenac, ketorolac, and bromfenac nih.govophthalmologytimes.comarvojournals.orgresearchgate.netarvojournals.org.
In terms of COX inhibition, while amfenac (the active metabolite of this compound) is a potent inhibitor of both COX-1 and COX-2, comparative in vitro studies suggest ketorolac may show stronger COX-1 activity, while amfenac demonstrates stronger COX-2 activity nih.govophthalmologytimes.com.
Regarding ocular penetration, this compound, being a less polar prodrug, has demonstrated superior corneal permeability compared to the more polar acidic NSAIDs like diclofenac, bromfenac, and ketorolac in rabbit models nih.govresearchgate.net. In one rabbit study, the corneal permeability coefficient of this compound was approximately 4, 19, and 28 times greater than that of diclofenac, bromfenac, and ketorolac, respectively nih.gov. Human studies have also shown that topical this compound leads to faster and higher aqueous humor concentrations and a greater area under the concentration-time curve compared to bromfenac and ketorolac nih.govophthalmologytimes.comnih.govtandfonline.com. The combined AUC of this compound and amfenac in the aqueous humor was found to be higher than that of the other tested drugs nih.gov.
In trauma-induced ocular inflammation models, this compound has shown comparable efficacy to diclofenac in suppressing aqueous humor protein and PGE2 accumulation mzsr.sk. However, ex vivo studies in rabbits indicated that this compound provided a more complete and longer-lasting inhibition of prostaglandin synthesis in the iris/ciliary body and retina/choroid compared to diclofenac nih.govnih.govtandfonline.com. While diclofenac suppressed iris/ciliary body prostaglandin synthesis (100%) for only 20 minutes, this compound maintained 85-95% inhibition for 6 hours nih.gov. Inhibition in the retina/choroid was minimal with diclofenac, whereas this compound showed 55% inhibition for 4 hours nih.gov.
In models of retinal inflammation (concanavalin A-induced pan retinal inflammation in rabbits), topical this compound reduced retinal thickening and inhibited vitreal protein and PGE2 accumulation, effects not observed with ocular application of diclofenac and ketorolac touchophthalmology.com.
Comparative studies in laser-induced CNV models in mice showed that both 0.1% and 0.5% this compound significantly reduced CNV size, whereas 0.1% diclofenac showed no significant difference compared to vehicle arvojournals.org. Eyes treated with 0.1% or 0.5% this compound had significantly smaller areas of CNV than eyes treated with vehicle, 0.1% diclofenac, or 0.5% ketorolac tromethamine arvojournals.org.
Preclinical studies in cats and cultured mouse trigeminal ganglion neurons investigating analgesic properties found that this compound inhibited polymodal nociceptor activity in cat corneas, likely due to its greater lipophilicity and rapid saturation of the corneal epithelium europa.euarvojournals.org. In contrast to diclofenac, this compound did not exhibit local anesthetic effects and showed only minimal inhibitory effects on sodium currents in cultured neurons europa.euarvojournals.org.
While some clinical studies comparing this compound and ketorolac for postoperative inflammation and pain have shown comparable efficacy plos.orgnih.gov, preclinical evidence, particularly regarding posterior segment penetration and sustained prostaglandin inhibition, suggests potential advantages for this compound in certain ocular inflammatory conditions nih.govnih.govtandfonline.comtouchophthalmology.comresearchgate.net.
Data Tables
| Study Type | Model/Tissue | Compound | Effect Measured | Key Finding | Citation |
| In Vitro COX Inhibition | COX-1 | This compound | IC50 | 64.3 µM | nih.govcaymanchem.com |
| In Vitro COX Inhibition | COX-1 | Amfenac | IC50 | 0.25 µM | nih.gov |
| In Vitro COX Inhibition | COX-2 | Amfenac | IC50 | 0.15 µM | nih.gov |
| Ex Vivo Prostaglandin Synthesis Inhibition | Rabbit Iris/Ciliary Body | This compound | % Inhibition of PG synthesis (6h post-dose) | 85-95% | nih.gov |
| Ex Vivo Prostaglandin Synthesis Inhibition | Rabbit Retina/Choroid | This compound | % Inhibition of PG synthesis (4h post-dose) | 55% | nih.gov |
| Ex Vivo Prostaglandin Synthesis Inhibition | Rabbit Iris/Ciliary Body | Diclofenac | % Inhibition of PG synthesis (20min post-dose) | 100% (75% recovery by 6h) | nih.gov |
| Ex Vivo Prostaglandin Synthesis Inhibition | Rabbit Retina/Choroid | Diclofenac | % Inhibition of PG synthesis | Minimal | nih.gov |
| In Vivo Trauma-Induced Inflammation | Rabbit Paracentesis | This compound | Reduction in Aqueous Humor Protein | 61% | mzsr.sk |
| In Vivo Trauma-Induced Inflammation | Rabbit Paracentesis | This compound | Reduction in Aqueous Humor PGE2 | 98% | mzsr.sk |
| In Vivo Retinal Neovascularization | Rat Oxygen-Induced Retinopathy | This compound | Suppression of Preretinal Neovascularization | 55% (at 1 mg/ml QID) | europa.eu |
| In Vivo Retinal Neovascularization | Transgenic Mouse (VEGF overexpression) | This compound | Reduction in Retinal Neovascularization | 43% (at 1 mg/ml) | europa.eu |
| In Vivo Choroidal Neovascularization | Mouse Laser-Induced CNV | This compound | Inhibition of CNV | Dose-dependent inhibition (up to 78% at 0.3-5 mg/ml) | wikipedia.org |
| In Vivo Choroidal Neovascularization | Mouse Laser-Induced CNV | This compound | CNV Lesion Size vs Vehicle, Diclofenac, Ketorolac | Significantly smaller than vehicle, diclofenac (0.1%), ketorolac (0.5%) | arvojournals.org |
| In Vivo Diabetic Retinopathy | Rat Streptozotocin-Induced Diabetes | This compound | Reduction in Retinal Leukostasis, PGE2, Superoxide | Significant reduction | wikipedia.org |
| In Vivo Diabetic Retinopathy | Rat Streptozotocin-Induced Diabetes | This compound | Reduction in Acellular Capillaries, Pericyte Ghosts | Significant reduction | wikipedia.org |
| In Vivo Corneal Permeability | Rabbit Cornea | This compound | Permeability Coefficient vs Diclofenac, Bromfenac, Ketorolac | Approx. 4x, 19x, 28x greater, respectively | nih.gov |
| In Vivo Corneal Analgesia | Cat Corneal Nociceptors | This compound | Inhibition of Polymodal Nociceptor Activity | Inhibited activity | arvojournals.org |
Clinical Efficacy and Outcomes Research
Postoperative Pain and Inflammation Management in Ophthalmic Surgery
Nepafenac is indicated for the prevention and treatment of pain and inflammation following cataract surgery. europa.euwikipedia.orgtg.org.au Ocular inflammation is a common response to cataract surgery and can lead to discomfort, pain, photophobia, and potentially more severe complications such as decreased vision and cystoid macular edema. europa.eunih.gov Anti-inflammatory therapies are used to reduce postoperative inflammation and help prevent complications like cystoid macular edema. europa.eu
Studies have demonstrated that this compound is effective in managing postoperative pain and inflammation. nih.govarvojournals.orgresearchgate.netnih.gov Patients treated with this compound have shown a reduced likelihood of experiencing ocular pain and measurable signs of inflammation, such as aqueous cells and flare, in the early postoperative period. europa.eu
Cataract Surgery Outcomes
Clinical trials have evaluated the efficacy of this compound in patients undergoing cataract surgery. In a multicenter, randomized, double-masked, placebo-controlled study, this compound 0.1% demonstrated superiority over placebo in achieving clinical cures (defined as aqueous cells score + aqueous flare score = 0) at day 14 postoperatively. researchgate.netnih.gov The cure rate was significantly higher in the this compound group (71.4%) compared to the placebo group (28.6%). researchgate.netnih.gov This study also showed a significantly higher percentage of pain-free patients in the this compound group (96.2%) compared to the placebo group (67.6%). researchgate.netnih.gov
Another phase 3 trial involving over 2000 patients found that this compound 0.3% eye drops were significantly better than vehicle eye drops in reducing inflammation and pain after cataract surgery. tg.org.au At day 14, inflammation had resolved in 68.4% of patients receiving this compound 0.3% compared to 34% receiving vehicle. tg.org.au Similarly, 91% of patients in the this compound 0.3% group were pain-free at day 14, compared to 49.7% in the vehicle group. tg.org.au
A study evaluating a punctal plug delivery system of this compound (N-PPDS) in controlling post-operative pain and inflammation after cataract surgery found that 45% of patients in the active arm experienced zero pain at any time during the trial, compared to 0% in the placebo arm. arvojournals.org At day 3 post-surgery, mean ocular pain scores were lower for N-PPDS (0.7) versus placebo (1.7), and anterior chamber cells (1.1 vs 1.8) and flare (0.2 vs 0.7) scores were also lower. arvojournals.org
Data from clinical trials highlight the effectiveness of this compound in improving postoperative outcomes after cataract surgery:
| Outcome (Day 14 Post-surgery) | This compound 0.1% (vs Placebo) researchgate.netnih.gov | This compound 0.3% (vs Vehicle) tg.org.au |
| Inflammation Resolved (% cured) | 71.4% vs 28.6% | 68.4% vs 34% |
| Pain-Free Patients (%) | 96.2% vs 67.6% | 91% vs 49.7% |
Prevention of Postoperative Macular Edema (PCME)
Postoperative cystoid macular edema (PCME) is a potential complication of cataract surgery, particularly in patients with risk factors such as diabetes mellitus. europa.eunih.govresearchgate.net NSAIDs, including this compound, are used prophylactically to reduce the incidence of PCME. nih.govresearchgate.net this compound's ability to achieve high and sustained therapeutic levels in the retina and choroid is considered advantageous for PCME prevention. nih.govresearchgate.net
Studies have investigated the role of this compound in preventing PCME, especially in diabetic patients. An extended treatment with this compound ophthalmic suspension 0.1% for 90 days after cataract surgery has been shown to result in a statistically significant reduction in the risk of postoperative macular edema and better maintenance of visual acuity in patients with nonproliferative diabetic retinopathy (NPDR). unimi.it In a study of diabetic patients with NPDR, PCME occurred in 3.3% of the this compound group compared to 23.3% in the group receiving only routine postoperative medications. nih.gov The mean change in central macular thickness was also significantly different between the groups. nih.gov
While some studies suggest a benefit in high-risk patients, the routine use of prophylactic topical NSAIDs like this compound in low-risk patients undergoing uneventful phacoemulsification may not offer significant additional benefit over placebo in preventing OCT-assessed macular edema changes. ophed.netasjoalshifaeye.orgdovepress.com However, this compound has shown a significant decrease in macular thickness compared to placebo following uneventful phacoemulsification in other studies. asjoalshifaeye.org
Clinical Comparative Studies with Other Anti-inflammatory Agents
This compound has been compared to other topical anti-inflammatory agents, including other NSAIDs and corticosteroids, to assess its relative efficacy.
Versus Other Topical NSAIDs (e.g., Ketorolac (B1673617), Bromfenac (B1205295), Diclofenac)
Comparative studies have evaluated this compound against other commonly used topical NSAIDs like ketorolac, bromfenac, and diclofenac (B195802) for managing postoperative pain and inflammation after cataract surgery.
A meta-analysis comparing this compound and ketorolac found that both drugs were equally effective in controlling anterior chamber inflammation, reducing macular edema, achieving better visual ability, and maintaining intraoperative mydriasis. nih.gov However, this compound was more effective than ketorolac in reducing the incidence of postoperative conjunctival hyperemia and ocular discomfort, suggesting superior patient tolerability. nih.gov
In a direct comparative trial, this compound 0.1% was superior to ketorolac 0.5% in terms of clinical success at Day 14 and in the percentage of pain-free patients at Day 3. nih.gov this compound also demonstrated less discomfort upon instillation compared to ketorolac 0.5%. nih.gov Conversely, another study found ketorolac tromethamine 0.4% to be statistically significantly better than this compound 0.1% in terms of patient satisfaction, compliance, and postoperative pain control. nih.gov
Regarding bromfenac, a study comparing bromfenac 0.09% and this compound 0.1% found both to be superior to a control group in maintaining mydriasis during cataract surgery. medresearch.inipinnovative.com While both were effective, bromfenac comparatively seemed better at sustaining mydriasis, although the statistical difference was not always significant. ipinnovative.com A pilot study comparing bromfenac 0.09% once daily and this compound 0.1% three times daily found no statistically significant differences in visual acuity, macular volume, or retinal thickness changes between the groups, although the bromfenac group showed a trend toward improved vision and less retinal thickening. dovepress.comresearchgate.net Another pilot study comparing once-daily bromfenac 0.07% and once-daily this compound 0.3% also found similar positive clinical outcomes regarding visual acuity, and small, similar increases in retinal thickness and macular volume. researchgate.net
Comparing this compound to diclofenac, a prospective clinical trial found that topical this compound 0.1% was more effective in suppressing anterior chamber inflammation compared to diclofenac 0.1% during the early postoperative weeks. nih.gov Specifically, the level of aqueous cells in the anterior chamber at 2 and 4 weeks post-operatively was significantly lower in the this compound group. nih.gov Another study comparing this compound 0.1% and diclofenac 0.1% found that the diclofenac group had significantly higher conjunctival and corneal fluorescein (B123965) staining scores at 4 weeks postoperatively, suggesting better ocular surface tolerability with this compound. nih.govdovepress.com
Summary of comparative findings with other NSAIDs:
| Comparison | Outcome | Findings | Source(s) |
| This compound vs Ketorolac | Anterior Chamber Inflammation, Macular Edema, Visual Ability, Mydriasis | Equally effective. nih.gov this compound superior for clinical success (Day 14) and pain-free patients (Day 3). nih.gov Ketorolac superior for patient satisfaction, compliance, and pain control. nih.gov | nih.govnih.govnih.gov |
| This compound vs Bromfenac | Maintaining Mydriasis | Both superior to control; Bromfenac comparatively better. medresearch.inipinnovative.com | medresearch.inipinnovative.com |
| This compound vs Bromfenac | Visual Acuity, Macular Volume, Retinal Thickness | Similar outcomes; Bromfenac showed trend towards improvement in one study. dovepress.comresearchgate.netresearchgate.net | dovepress.comresearchgate.netresearchgate.net |
| This compound vs Diclofenac | Anterior Chamber Inflammation (Aqueous Cells) | This compound more effective in early postoperative weeks. nih.gov | nih.gov |
| This compound vs Diclofenac | Ocular Surface Tolerability (Staining) | This compound associated with significantly lower staining scores. nih.govdovepress.com | nih.govdovepress.com |
Versus Topical Corticosteroids
Topical corticosteroids are also commonly used to manage postoperative inflammation after cataract surgery. While effective in controlling inflammation, corticosteroids can be associated with side effects such as increased intraocular pressure. europa.eunih.govnih.gov NSAIDs like this compound provide an alternative therapy. europa.eu
Studies comparing this compound to topical corticosteroids have shown comparable efficacy in controlling postoperative inflammation. One study comparing 0.1% this compound and 1% prednisolone (B192156) acetate (B1210297) eye drops found that this compound was equally effective and non-inferior to prednisolone acetate in suppressing and preventing postoperative inflammation. ekjo.org Although results for parameters like lid edema, conjunctival congestion, corneal edema, and anterior chamber cells and flare were statistically insignificant between the two groups, the difference in mean central macular thickness at one month was statistically significant and lower in the this compound group. ekjo.org Another study also showed no significant difference in anterior chamber or adnexal inflammation between this compound and fluorometholone. ekjo.org Topical steroids are considered less effective than this compound in terms of ocular penetration and sustained therapeutic levels in the retina and choroid, which is relevant for PCME prevention. nih.govresearchgate.net
Patient-Reported Outcomes and Quality of Life
While the provided search results contain some information related to patient experience, such as pain levels and discomfort upon instillation, detailed data specifically focusing on comprehensive patient-reported outcomes and quality of life metrics beyond pain and discomfort are limited within the provided snippets. Some studies mention patient satisfaction and compliance in comparisons with other drugs. nih.gov The Comparative Ophthalmic Medications for Tolerability (COMTOL) questionnaire was used in one study to assess tolerability, compliance, side-effect frequency and bother, and effects on HRQOL, finding no difference between ketorolac, this compound, and placebo in low-risk patients. ophed.net
Formulation Science and Drug Delivery Systems
Optimized Ophthalmic Formulations (e.g., Suspensions, Solutions)
Nepafenac is commercially available as a 0.1% ophthalmic suspension (Nevanac®) and a 0.3% ophthalmic suspension (Ilevro®). wikipedia.orgresearchgate.neteuropa.eufda.gov The suspension formulation is necessary due to this compound's low aqueous solubility. researchgate.netresearchgate.neteuropa.eu While suspensions offer a means to deliver this poorly soluble drug, they can lead to issues such as foreign body sensation and increased lacrimation, which can further reduce the time the drug remains on the ocular surface and its bioavailability. researchgate.net
Research has explored ways to optimize these conventional formulations. For instance, studies have investigated the impact of different excipients, such as carbomers, on the corneal penetration rate of this compound suspensions. For 0.1% this compound compositions, increasing the carbomer concentration from 0.35% to 0.5% showed a statistically significant improvement in corneal penetration. google.com
Despite efforts to optimize suspensions, their inherent drawbacks have led to the investigation of alternative formulations, including solutions, often facilitated by techniques like cyclodextrin (B1172386) complexation to enhance solubility. researchgate.netnih.govijpsr.com
Advanced Drug Delivery Technologies
Advanced drug delivery systems aim to improve this compound's solubility, enhance its penetration through ocular barriers, prolong its residence time on the eye's surface, and ultimately increase its bioavailability in target tissues. nih.goveuropa.eunih.govnih.govresearchgate.net
Nanocarriers (e.g., Nanomicelles, Nanostructured Lipid Carriers)
Nanocarriers, including nanomicelles and nanostructured lipid carriers (NLCs), have emerged as promising strategies for ophthalmic drug delivery. nih.govnih.govnih.govmdpi.comtandfonline.comresearchgate.net Nanomicelles can solubilize poorly water-soluble drugs like this compound in their hydrophobic core, forming clear aqueous formulations that are otherwise difficult to achieve. gsconlinepress.com They offer benefits such as high water solubility, monodispersity, reduced drug degradation, enhanced tissue permeation, and higher bioavailability. gsconlinepress.com
Nanostructured lipid carriers (NLCs) are also explored for ocular delivery of anti-inflammatory drugs. tandfonline.com Studies have shown that NLC-based hydrogels can enhance the ocular retention and corneal permeability of this compound, leading to increased bioavailability. researchgate.net For example, a novel hydrogel with dual temperature and pH responsiveness based on NLCs significantly increased the apparent permeability coefficient of this compound across isolated rabbit corneas by 2.36-fold compared to eye drops. researchgate.net In vivo studies using this NLC-gel system showed a longer retention time on the corneal surface and increased AUC (area under the curve) of this compound in aqueous humor and lacrimal fluid by 6.3-fold and 1.9-fold, respectively, compared to conventional eye drops. researchgate.net
Diverse nanocarrier types like liposomes, polymeric nanoparticles, and nanodispersions are being investigated to improve this compound's penetration and targeted delivery within the eye. nih.govmdpi.comresearchgate.netgsconlinepress.com
In Situ Gelling Systems
In situ gelling systems are formulations that are applied as a liquid but undergo a sol-to-gel transition upon contact with the ocular environment, triggered by factors such as temperature, pH, or ionic strength. ajms.iqiajps.com This transition increases the viscosity and prolongs the residence time of the drug on the ocular surface, leading to improved bioavailability and reduced frequency of administration. researchgate.netajms.iqiajps.com
For this compound, in situ gels have been developed using various polymers like gellan gum, sodium alginate, carboxymethyl chitosan (B1678972), and poloxamers. researchgate.netgsconlinepress.comajms.iqiajps.com These systems can enhance the retention and permeation of this compound in the cornea compared to conventional suspensions. gsconlinepress.com For instance, an ion-activated in situ gel system using sodium alginate showed a 30-fold increase in viscosity when exposed to simulated tear fluid and resulted in approximately 10 times higher drug concentration in permeation studies and 5-fold higher corneal retention compared to the commercial suspension (Nevanac®). researchgate.net Thermoreversible this compound liposomal in situ gels using mucoadhesive polymers like HPMC E15, chitosan, and poloxamer 407 have demonstrated slow release of this compound over 12 hours. gsconlinepress.com
Electrospun Nanofibers for Ophthalmic Inserts
Electrospun nanofibers are a novel technology for creating ophthalmic inserts, which are solid preparations designed to be placed in the conjunctival sac. cyclodextrinnews.combme.hu These inserts can provide sustained drug release, increase residence time, and enhance transcorneal absorption, potentially improving bioavailability compared to liquid formulations. bme.hu They also offer better stability as solid preparations and can eliminate the need for preservatives, reducing irritation. bme.hu
Research has focused on developing this compound-loaded electrospun nanofibrous webs as potential ophthalmic inserts. researchgate.netcyclodextrinnews.combme.hu These nanofibers, often incorporating materials like polyvinyl alcohol (PVA) and Poloxamer 407, can improve the solubility and stability of this compound. cyclodextrinnews.combme.hu The porous structure and high surface-to-volume ratio of nanofiber webs lead to rapid dissolution upon contact with tear fluid, facilitating drug release. cyclodextrinnews.com Studies have shown that electrospun this compound-loaded nanofibers can achieve fast release of the drug and demonstrate considerable in vitro and ex vivo permeability. bme.hu
Cyclodextrin Complexation for Solubility and Permeability Enhancement
Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior cavity and a hydrophilic exterior, enabling them to form inclusion complexes with poorly water-soluble drugs like this compound. researchgate.netnih.govnih.govopinvisindi.is This complexation can significantly enhance the aqueous solubility and improve the trans-corneal permeation of this compound. researchgate.netnih.govopinvisindi.is
Studies using hydroxypropyl-β-cyclodextrin (HPβCD) have demonstrated a substantial increase in the water solubility of this compound, facilitating the formulation of this compound in a solution form. researchgate.netnih.govijpsr.com For instance, a 10% w/v HPβCD solution resulted in a 57.14-fold enhancement in this compound's solubility in water. ijpsr.com Permeation studies using porcine corneas showed that a this compound ophthalmic solution formulated with HPβCD had a permeation rate 18 times higher and corneal retention 11 times higher than the commercial suspension (Nevanac®). researchgate.netnih.gov Cyclodextrin complexation, sometimes combined with polymers, is a key strategy to improve this compound's solubility and ocular tissue permeation. windows.netnih.govopinvisindi.is
Strategies for Enhanced Ocular Bioavailability and Residence Time
Enhancing ocular bioavailability and prolonging residence time are critical goals in the development of improved this compound formulations. nih.goveuropa.eunih.govnih.govresearchgate.net Conventional eye drops have a short residence time on the ocular surface due to tear drainage and blinking, resulting in low bioavailability. researchgate.netwindows.netresearchgate.netnih.gov
Several strategies are employed to address this limitation:
Increasing Viscosity: Adding viscosity enhancers like polymers (e.g., HPMC, CMC, carbomers) to ophthalmic formulations can increase their retention time in the ocular sac. windows.netresearchgate.netgoogle.comnih.govmdpi.com
Mucoadhesion: Utilizing mucoadhesive polymers allows formulations to interact with the mucin layer of the tear film, thereby increasing their residence time on the ocular surface and enhancing bioavailability. windows.netresearchgate.netnih.govgsconlinepress.commdpi.com Chitosan and carboxymethyl chitosan are examples of mucoadhesive polymers used in this compound formulations. gsconlinepress.comresearchgate.netajms.iq
In Situ Gelling Systems: As discussed in Section 6.2.2, these systems increase viscosity and form a gel upon instillation, significantly prolonging contact time and sustained drug release. researchgate.netajms.iqiajps.com
Nanocarriers: Nanoparticles, including NLCs and nanomicelles, can improve mucoadhesion and penetration through ocular barriers, leading to enhanced retention and bioavailability. mdpi.comresearchgate.net Cationic nanoparticles, in particular, can interact with the negatively charged ocular surface, extending their residence time. mdpi.comresearchgate.net
Ophthalmic Inserts: Electrospun nanofibers formulated as ophthalmic inserts provide a solid delivery system that can offer sustained release and prolonged residence time compared to liquid drops. bme.hu
Cyclodextrin Complexation: While primarily enhancing solubility and permeability, cyclodextrin complexation, especially in combination with polymers, can also contribute to improved drug retention. nih.govopinvisindi.is
These strategies, often used in combination within advanced drug delivery systems, aim to maximize the amount of this compound that reaches and remains in the target ocular tissues, thereby improving its therapeutic efficacy.
Safety and Tolerability Research
Ocular Adverse Reactions and Their Management
Use of topical nonsteroidal anti-inflammatory drugs (NSAIDs), including nepafenac, may lead to keratitis. In susceptible patients, continued use of topical NSAIDs can result in epithelial breakdown, corneal thinning, corneal erosion, corneal ulceration, or corneal perforation, which may be sight-threatening events. fda.govfda.gov.phnovartis.com Patients exhibiting signs of corneal epithelial breakdown, including corneal perforation, should immediately cease using this compound Ophthalmic Suspension and undergo close monitoring for corneal health. fda.gov.phnovartis.com
Corneal Epithelium Defects/Disorders
Post-marketing surveillance of topical NSAIDs has identified cases of corneal epithelium defect/disorder with this compound 1 mg/mL eye drops. fda.gov.phnovartis.com The severity of these cases varies, ranging from non-serious impacts on the epithelial integrity to more severe events necessitating surgical or medical intervention to restore clear vision. novartis.com Punctate keratitis is among the frequently reported ocular adverse reactions in clinical studies. fda.gov.phnafdac.gov.ngeuropa.eu In clinical studies involving diabetic patients treated with this compound Ophthalmic Suspension for the prevention of macular edema post-cataract surgery, punctate keratitis was the most frequently reported adverse reaction, occurring in 3% of patients. nafdac.gov.ng Corneal epithelium defect was also reported in 1% of these patients. nafdac.gov.ng
Risk Factors for Corneal Reactions (e.g., Diabetes Mellitus, Ocular Surface Disease)
Post-marketing experience with topical NSAIDs indicates that certain patient populations may face an increased risk of corneal adverse reactions, which can be sight-threatening. fda.gov.phnafdac.gov.ngeuropa.eu These at-risk groups include patients with complicated ocular surgeries, corneal denervation, corneal epithelial defects, diabetes mellitus, ocular surface diseases (such as dry eye syndrome), rheumatoid arthritis, or those undergoing repeat ocular surgeries within a short timeframe. fda.gov.phnafdac.gov.ngeuropa.eunovartis.com Topical NSAIDs should be used with caution in these individuals. fda.gov.pheuropa.eu Prolonged use of topical NSAIDs may heighten the risk and severity of corneal adverse reactions. fda.gov.pheuropa.eu When this compound is prescribed to diabetic patients after cataract surgery to prevent macular edema, the presence of any additional risk factor should prompt a reassessment of the anticipated benefit-risk profile and lead to intensified patient monitoring. nafdac.gov.ngeuropa.eueuropa.eu Ocular adverse reactions may occur at a higher frequency in diabetic patients compared to the general population. novartis.comnafdac.gov.ng
Systemic Safety Profile
Based on conventional studies of safety pharmacology and repeated dose toxicity, non-clinical data for this compound reveal no special hazard for humans. fda.gov.phnovartis.comnafdac.gov.ngeuropa.eueuropa.eu Following topical ocular administration, the systemic exposure to this compound is very low. nafdac.gov.ngeuropa.eueuropa.eu In a study evaluating topical this compound for acute central serous chorioretinopathy, neither ocular toxicity nor systemic adverse effects were observed. nih.gov
Drug-Drug Interactions (e.g., with Cytochrome P450 Isozymes, Medications Affecting Bleeding Time)
Neither this compound nor its active metabolite, amfenac (B1665970), inhibit the in vitro metabolism of major human cytochrome P450 (CYP) isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4) at therapeutic concentrations. nih.govhres.caeuropa.eucentaurpharma.comnovartispharma.ca Consequently, drug-drug interactions involving CYP-mediated metabolism of concurrently administered systemic drugs are unlikely. nih.govhres.caeuropa.eucentaurpharma.comnovartispharma.ca Interactions mediated by protein binding are also considered unlikely. fda.gov.phnih.govhres.caeuropa.eucentaurpharma.comnovartispharma.ca
Concomitant use of this compound Ophthalmic Suspension with medications that prolong bleeding time may increase the risk of hemorrhage due to potential interference with thrombocyte aggregation. nafdac.gov.ngnih.govhres.caeuropa.eucentaurpharma.comnovartispharma.ca There have been reports of ophthalmic NSAIDs causing increased bleeding of ocular tissues, including hyphemas, in conjunction with ocular surgery. hres.caeuropa.eucentaurpharma.comnovartispharma.ca Caution is advised when using this compound in patients with known bleeding tendencies or those receiving medications that may prolong bleeding time. hres.caeuropa.eucentaurpharma.com
Concomitant use of topical NSAIDs and topical corticosteroids may increase the potential for healing complications. fda.govfda.gov.phnovartis.comhres.cacentaurpharma.com
Preclinical Safety Data and Genotoxicity
Non-clinical studies, including those on safety pharmacology, repeated dose toxicity, and genotoxicity, indicate no special hazard for humans from this compound. fda.gov.phnovartis.comnafdac.gov.ngeuropa.eueuropa.eu The weight of evidence suggests a low genotoxic potential for this compound. medsafe.govt.nz Long-term carcinogenicity studies have not been conducted for this compound. fda.gov.phnovartis.comnafdac.gov.ngeuropa.eueuropa.eu
Reproduction studies in rats with maternally toxic oral doses (≥ 10 mg/kg) were associated with dystocia, increased post-implantation loss, reduced fetal weights and growth, and reduced fetal survival. fda.gov.phnafdac.gov.ngeuropa.eueuropa.eu In pregnant rabbits, a maternally toxic dose of 30 mg/kg showed a statistically significant increase in the incidence of litter malformations. nafdac.gov.ngeuropa.eu Animal studies have shown that this compound and/or its metabolites cross the placenta and are associated with reproductive toxicity. medsafe.govt.nz
In male rats, oral dosing of this compound decreased sperm motility but did not impair reproductive performance at estimated systemic exposures significantly higher than clinical exposure. medsafe.govt.nz At similar high exposures in female rats, oral dosing did not impair fertility but did not increase the rate of early resorptions. medsafe.govt.nz
Future Directions and Emerging Research Areas
Exploration of Novel Therapeutic Applications Beyond Cataract Surgery
The anti-inflammatory properties of nepafenac and its ability to reach posterior ocular tissues have led to investigations into its use for conditions beyond postoperative inflammation following cataract surgery. researchgate.netgsconlinepress.comtouchophthalmology.com
Uveitis Management
Uveitis is an intraocular inflammation involving the uveal tract that can lead to visual impairment. researchgate.netgsconlinepress.com Topical therapy is often used to control anterior uveitis, but reaching the posterior segment effectively with topical drops can be challenging. dovepress.com this compound's conversion to amfenac (B1665970) in the posterior segment makes it a potential candidate for managing inflammation in uveitis, including uveitic cystoid macular edema (CME). researchgate.netgsconlinepress.comresearchgate.net
Studies have explored the efficacy of topical this compound 0.1% for treating chronic uveitic CME. In one case series, treatment with topical this compound for several weeks to months resulted in improved visual acuity and decreased retinal thickness in patients with chronic uveitis and CME that had persisted despite previous treatments. nih.gov These findings suggest that this compound may be an effective treatment for inflammation and CME in the posterior segment of the eye for patients with chronic uveitis. nih.gov
Diabetic Macular Edema
Diabetic macular edema (DME) is a common cause of vision loss in patients with diabetes, characterized by swelling in the macula. nih.govnih.gov Inflammation is believed to play a role in the pathogenesis of DME. nih.govnih.gov Given this compound's anti-inflammatory action and its ability to penetrate to the retina, its potential in managing DME has been investigated. nih.govnih.gov
An exploratory randomized, double-masked study investigated topical this compound 0.1% as adjunctive therapy for DME undergoing standard care with focal laser. The study found that this compound reduced macular thickness, improved visual acuity, and reduced the number of laser applications compared to the control group. arvojournals.org A consecutive case series also suggested that topical this compound 0.1% monotherapy may have activity against DME, showing statistically significant improvement in both visual acuity and foveal thickness. nih.gov However, a multi-center double-masked randomized trial evaluating this compound 0.1% for non-central DME with good visual acuity for 12 months did not find a meaningful effect on OCT-measured retinal thickness. nih.gov These varying results suggest that while this compound may have a role in DME management, further research is warranted, potentially focusing on specific patient populations or as an adjunct therapy. nih.govnih.govarvojournals.org
Here is a summary of findings from studies on this compound in DME:
| Study Type | This compound Concentration | Duration | Key Findings | Citation |
| Exploratory Randomized, Double-Masked Study | 0.1% | 8 months | Reduced macular thickness, improved visual acuity, reduced laser applications vs control. | arvojournals.org |
| Consecutive Case Series | 0.1% | Mean 210 days | Statistically significant improvement in visual acuity and foveal thickness. | nih.gov |
| Multi-center Randomized, Double-Masked Trial | 0.1% | 12 months | No meaningful effect on OCT-measured retinal thickness in non-central DME with good visual acuity. | nih.gov |
Long-Term Efficacy and Safety Data
While this compound has been evaluated in clinical trials for periods typically up to 90 days for postoperative inflammation and macular edema prevention in diabetic patients undergoing cataract surgery, there is ongoing interest in understanding its long-term efficacy and safety, particularly for potential new indications or in patient populations requiring extended treatment. europa.eufda.govaao.orgdovepress.comnih.gov Current data from studies up to 90 days have generally shown a favorable safety profile consistent with other topical NSAIDs. fda.govaao.orgdovepress.com However, long-term carcinogenicity studies have not been evaluated for this compound. europa.eufda.govnovartis.com Further research is needed to establish the long-term profile of this compound for chronic conditions or extended use.
Personalized Medicine Approaches and Biomarker Identification
The concept of personalized medicine, which aims to tailor medical treatment to the individual characteristics of each patient, is gaining importance in various fields, including ophthalmology. nih.govmdpi.comopenaccessjournals.comnih.gov Identifying biomarkers that can predict a patient's response to this compound or their risk of developing certain complications could help optimize treatment strategies. nih.govmdpi.comnih.gov While research into specific biomarkers for this compound treatment is still emerging, the broader field of personalized medicine in ophthalmology is exploring how genetic factors, disease characteristics, and other biological markers can inform treatment decisions. mdpi.comopenaccessjournals.com Future research may focus on identifying biomarkers that could predict which patients with uveitis or DME are most likely to benefit from this compound therapy or who may be at higher risk of adverse effects, allowing for more targeted and effective use of the drug.
Innovative Formulations for Sustained Release and Improved Patient Compliance
Topical eye drops are a common route of administration for ocular drugs, but they can have limitations, including rapid clearance from the ocular surface, leading to pulsatile drug delivery and potentially reduced bioavailability. researchgate.netgsconlinepress.commdpi.com This can necessitate frequent dosing, impacting patient compliance. gsconlinepress.compharmaexcipients.com Innovative formulations that provide sustained release of this compound are being explored to address these challenges. gsconlinepress.commdpi.compharmaexcipients.comgoogle.com
Research is focusing on developing novel drug delivery systems such as nanocarriers, in situ gelling systems, and punctal plugs to improve the ocular bioavailability and extend the residence time of this compound on the eye's surface and within ocular tissues. researchgate.netgsconlinepress.commdpi.compharmaexcipients.comgoogle.comescrs.org Studies have investigated cyclodextrin-based formulations to improve this compound solubility and permeability. mdpi.compharmaexcipients.comnih.gov In situ gelling systems and liposomal formulations have also been explored for their potential to provide sustained release and enhance corneal contact time. gsconlinepress.compharmaexcipients.comgoogle.com A punctal plug delivery system releasing this compound over one month has shown promise in a phase 2 study for reducing pain and inflammation after cataract surgery. escrs.org These innovative formulations aim to improve drug penetration, reduce dosing frequency, and ultimately enhance patient compliance and therapeutic outcomes. gsconlinepress.commdpi.compharmaexcipients.com
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound’s anti-angiogenic effects in animal models?
- Methodological Answer:
- Standardize Models: Use laser-induced choroidal neovascularization (CNV) in mice with controlled lesion sizes.
- Blinded Analysis: Employ independent graders for histopathology (e.g., CNV area quantification).
- Open Data: Share raw VEGF mRNA data and imaging files via repositories like Figshare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
